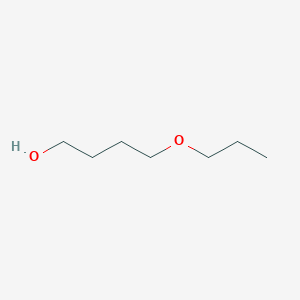
4-Propoxybutan-1-ol
Description
4-Propoxybutan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that features a propoxy group attached to a butanol backbone. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
4-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-2-6-9-7-4-3-5-8/h8H,2-7H2,1H3 |
InChI Key |
VVOBKXXECUQKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxybutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction between 1-butanol and propylene oxide is optimized for efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alcohol derivatives.
Substitution: Produces halides or other substituted compounds.
Scientific Research Applications
4-Propoxybutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propoxybutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and reactivity.
Comparison with Similar Compounds
4-Propoxybutan-1-ol can be compared with other similar compounds such as:
4-Butoxybutan-1-ol: Similar in structure but with a butoxy group instead of a propoxy group.
1-Butanol: A simpler alcohol with a shorter carbon chain.
Propylene Glycol: Another alcohol with different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of a propoxy group and a butanol backbone, which imparts distinct chemical properties and reactivity compared to other alcohols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


